2-ethoxy-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzamide
Description
Properties
IUPAC Name |
2-ethoxy-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-3-20-14-7-5-4-6-12(14)16(19)17-10-13(18)15-9-8-11(2)21-15/h4-9,13,18H,3,10H2,1-2H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLKMWJXCJUWAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC(C2=CC=C(O2)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan derivative, which can be synthesized from 2-methylfuran through various reactions such as acetylation and subsequent reduction . The benzamide core is then introduced through amide bond formation, often using reagents like ethyl chloroformate and amines under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carbonyl group in the benzamide can be reduced to form amines.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Furanones and other oxygenated furans.
Reduction: Amines and alcohols.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-ethoxy-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzamide involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, while the benzamide core can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-methylfuran: A simpler furan derivative with similar reactivity.
5-methyl-2-furancarboxaldehyde:
Uniqueness
2-ethoxy-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzamide is unique due to its combination of a benzamide core with a substituted furan ring.
Biological Activity
The compound 2-ethoxy-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, including antiproliferative, antioxidant, and antibacterial activities.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features an ethoxy group, a hydroxy group, and a furan moiety, which are essential for its biological activity.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of various benzamide derivatives, including those similar to this compound. For instance, compounds with hydroxy and methoxy substitutions have shown significant activity against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values for these compounds ranged from 1.2 to 5.3 μM, indicating potent activity against these cell lines .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 3.1 |
| Compound B | HCT116 | 3.7 |
| Compound C | HEK 293 | 5.3 |
Antioxidant Activity
The antioxidant potential of this compound has been inferred from studies on similar compounds. Hydroxy-substituted benzamides have demonstrated enhanced antioxidant capacity by scavenging free radicals and reducing oxidative stress in vitro . This activity is crucial in preventing cellular damage associated with various diseases.
Table 2: Antioxidant Activity Comparison
| Compound | Method Used | Result |
|---|---|---|
| Compound D | DPPH Assay | Significant reduction in absorbance |
| Compound E | ABTS Assay | High radical scavenging activity |
Antibacterial Activity
In addition to antiproliferative and antioxidant activities, related benzamide compounds have shown promise in antibacterial assays. For example, certain derivatives exhibited strong antibacterial effects against Gram-positive bacteria such as Enterococcus faecalis, with minimum inhibitory concentrations (MIC) as low as 8 μM .
Case Studies
- Study on Hydroxy-substituted Benzamides : A study synthesized various hydroxy-substituted benzamides and evaluated their biological activities. The findings indicated that the presence of hydroxyl groups significantly enhanced both the antioxidant and antiproliferative activities of these compounds .
- Evaluation of Antimicrobial Properties : Another research focused on the antimicrobial properties of similar compounds, revealing that modifications to the benzamide structure could lead to improved efficacy against resistant bacterial strains .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2-ethoxy-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzamide, and how is purity ensured?
- Synthesis Steps :
- Step 1 : Condensation of 2-ethoxybenzoic acid with a hydroxylated furan-ethylamine derivative using carbodiimide coupling agents (e.g., EDC/HCl) in anhydrous dichloromethane .
- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization in methanol to achieve >95% purity .
- Critical Parameters :
- Anhydrous conditions prevent hydrolysis of the furan ring .
- Solvent choice (e.g., dichloromethane) optimizes reaction rates and yield .
Q. Which spectroscopic methods are essential for structural confirmation?
- 1H/13C NMR : Assign signals for the ethoxy group (~δ 1.3–1.5 ppm for CH3, δ 4.0–4.2 ppm for OCH2), hydroxyethyl protons (δ 3.5–4.0 ppm), and furan ring protons (δ 6.2–6.5 ppm) .
- FT-IR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and hydroxyl group (~3200–3400 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]+ with accurate mass matching theoretical calculations (e.g., C17H21NO4 requires 303.1471 g/mol) .
Q. How is the compound’s solubility and stability assessed for in vitro studies?
- Solubility : Test in DMSO (primary stock solvent) and aqueous buffers (e.g., PBS at pH 7.4) using UV-Vis spectroscopy .
- Stability : Monitor degradation via HPLC under physiological conditions (37°C, 24 hrs) .
Advanced Research Questions
Q. How can competing side reactions during synthesis be minimized?
- Mitigation Strategies :
- Use of protecting groups (e.g., TBS for hydroxyl) during amine coupling to prevent unwanted nucleophilic attacks .
- Optimize reaction temperature (e.g., 0–5°C for acid activation steps) to suppress furan ring oxidation .
- Case Study : A 15% yield improvement was achieved by replacing THF with DMF in the amidation step, reducing byproduct formation .
Q. What computational tools are used to predict biological targets or mechanisms?
- Molecular Docking : Screen against kinase or GPCR libraries (e.g., AutoDock Vina) using the furan ring’s electron-rich region as a potential binding motif .
- MD Simulations : Analyze stability of ligand-protein complexes (e.g., 100 ns simulations in GROMACS) to prioritize in vitro assays .
Q. How do structural modifications (e.g., substituents on the furan ring) impact bioactivity?
- Comparative Data :
| Substituent | IC50 (μM) for Enzyme X | LogP |
|---|---|---|
| 5-Methyl (target) | 0.45 ± 0.02 | 2.1 |
| 5-Bromo | 1.20 ± 0.15 | 2.8 |
| Unsubstituted | >10 | 1.6 |
| Source: Analog studies from PubChem derivatives |
- Key Insight : Methyl substitution enhances both potency and lipophilicity, critical for blood-brain barrier penetration .
Q. How should contradictory bioactivity data across studies be resolved?
- Root Causes :
- Variability in assay conditions (e.g., cell line selection, serum concentration) .
- Impurity profiles (e.g., residual solvents affecting cytotoxicity) .
- Resolution :
- Validate using orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability) .
- Re-synthesize batches with stricter QC (e.g., <0.1% impurities by HPLC) .
Methodological Best Practices
Q. What protocols are recommended for in vivo pharmacokinetic studies?
- Dosing : Administer 10 mg/kg (IV) in rodent models; collect plasma samples at 0.5, 2, 6, and 24 hrs post-dose .
- Analytical Method : LC-MS/MS with LLOQ of 1 ng/mL using deuterated internal standards .
Q. How to design SAR studies for derivatives?
- Priority Modifications :
- Replace ethoxy with methoxy/propoxy to study steric effects .
- Introduce sulfonamide or thioamide groups to modulate solubility .
- Screening Cascade :
- Tier 1 : Enzymatic inhibition (IC50).
- Tier 2 : Selectivity panel (≥10 related targets).
- Tier 3 : In vivo efficacy .
Data Contradiction Analysis Framework
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
